2-[4-(1,3-Dithiolan-2-yl)phenyl]propanoic acid
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Overview
Description
2-[4-(1,3-Dithiolan-2-yl)phenyl]propanoic acid is an organic compound characterized by the presence of a dithiolane ring attached to a phenyl group, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-Dithiolan-2-yl)phenyl]propanoic acid typically involves the formation of the dithiolane ring followed by its attachment to the phenyl group and subsequent introduction of the propanoic acid moiety. One common method involves the reaction of 4-bromophenylacetic acid with 1,3-propanedithiol in the presence of a base to form the dithiolane ring . The reaction conditions often include the use of solvents such as toluene and catalysts like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,3-Dithiolan-2-yl)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions often involve the use of electrophiles such as halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or reduced sulfur species.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[4-(1,3-Dithiolan-2-yl)phenyl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[4-(1,3-Dithiolan-2-yl)phenyl]propanoic acid involves its interaction with specific molecular targets. The dithiolane ring can interact with thiol groups in proteins, potentially inhibiting enzyme activity or modulating protein function. The phenyl group may also contribute to the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(1,3-Dithiolan-2-yl)phenyl]-1,3-dithiolane
- Octanoic acid 4-(1,3-dithiolan-2-yl)phenyl ester
- 2-(4-sec-Butylphenyl)propanoic acid
Uniqueness
2-[4-(1,3-Dithiolan-2-yl)phenyl]propanoic acid is unique due to the presence of both the dithiolane ring and the propanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
43153-09-9 |
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Molecular Formula |
C12H14O2S2 |
Molecular Weight |
254.4 g/mol |
IUPAC Name |
2-[4-(1,3-dithiolan-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C12H14O2S2/c1-8(11(13)14)9-2-4-10(5-3-9)12-15-6-7-16-12/h2-5,8,12H,6-7H2,1H3,(H,13,14) |
InChI Key |
DJTZSGUITGHJEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2SCCS2)C(=O)O |
Origin of Product |
United States |
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